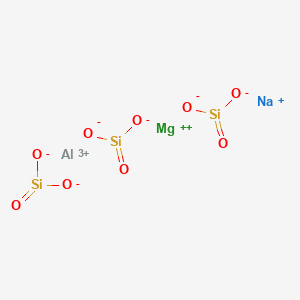
Ethanol, 2,2'-hydrazonobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2'-hydrazonobis- (EH) is a chemical compound that has gained significant attention in scientific research due to its unique properties. EH is a colorless, odorless, and water-soluble compound that is synthesized by the reaction of hydrazine hydrate with acetaldehyde. EH has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
Ethanol, 2,2'-hydrazonobis- exerts its effects by inhibiting the activity of certain enzymes and proteins. Ethanol, 2,2'-hydrazonobis- can bind to the active site of enzymes and proteins, preventing them from carrying out their normal functions. Ethanol, 2,2'-hydrazonobis- can also induce apoptosis in cancer cells by activating certain signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Ethanol, 2,2'-hydrazonobis- has been shown to have a number of biochemical and physiological effects. In biochemistry, Ethanol, 2,2'-hydrazonobis- can inhibit the activity of certain enzymes, including catalase and peroxidase. In pharmacology, Ethanol, 2,2'-hydrazonobis- can lower blood pressure by inhibiting the activity of angiotensin-converting enzyme. Ethanol, 2,2'-hydrazonobis- can also improve insulin sensitivity, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanol, 2,2'-hydrazonobis- has a number of advantages and limitations for lab experiments. One advantage is that it is relatively simple to synthesize, making it readily available for use in experiments. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it can be toxic in high concentrations, making it necessary to use caution when handling it.
Direcciones Futuras
There are a number of potential future directions for research on Ethanol, 2,2'-hydrazonobis-. One direction is to further explore its potential applications in the treatment of cancer, hypertension, and diabetes. Another direction is to investigate its potential applications in materials science, particularly in the synthesis of metal nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of Ethanol, 2,2'-hydrazonobis- and its effects on various enzymes and proteins.
Métodos De Síntesis
Ethanol, 2,2'-hydrazonobis- is synthesized by the reaction of hydrazine hydrate with acetaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds via a condensation reaction, resulting in the formation of Ethanol, 2,2'-hydrazonobis- and water. The synthesis of Ethanol, 2,2'-hydrazonobis- is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Ethanol, 2,2'-hydrazonobis- has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, Ethanol, 2,2'-hydrazonobis- has been shown to inhibit the activity of certain enzymes, including catalase and peroxidase. Ethanol, 2,2'-hydrazonobis- has also been shown to have potential applications in the treatment of cancer, as it can induce apoptosis in cancer cells.
In pharmacology, Ethanol, 2,2'-hydrazonobis- has been shown to have potential applications in the treatment of hypertension, as it can lower blood pressure by inhibiting the activity of angiotensin-converting enzyme. Ethanol, 2,2'-hydrazonobis- has also been shown to have potential applications in the treatment of diabetes, as it can improve insulin sensitivity.
In materials science, Ethanol, 2,2'-hydrazonobis- has been shown to have potential applications in the synthesis of metal nanoparticles, as it can act as a reducing agent to reduce metal ions to their metallic form.
Propiedades
Número CAS |
13529-51-6 |
|---|---|
Nombre del producto |
Ethanol, 2,2'-hydrazonobis- |
Fórmula molecular |
C4H12N2O2 |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
2-[amino(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C4H12N2O2/c5-6(1-3-7)2-4-8/h7-8H,1-5H2 |
Clave InChI |
MVPRCWFLPDNGNR-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)N |
SMILES canónico |
C(CO)N(CCO)N |
Otros números CAS |
13529-51-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)